molecular formula C24H17N5 B044577 N(6)-((Chrysen-5-yl)methyl)adenine CAS No. 117606-16-3

N(6)-((Chrysen-5-yl)methyl)adenine

Cat. No.: B044577
CAS No.: 117606-16-3
M. Wt: 375.4 g/mol
InChI Key: CTFRLNJWYCKBNP-UHFFFAOYSA-N
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Description

N(6)-((Chrysen-5-yl)methyl)adenine is a synthetic compound that features a chrysenyl group attached to the N6 position of adenine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable tool for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(6)-((Chrysen-5-yl)methyl)adenine typically involves the alkylation of adenine at the N6 position with a chrysenylmethyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the adenine and facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the reactants and the stability of the intermediate species.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that the process would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N(6)-((Chrysen-5-yl)methyl)adenine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of the chrysenyl group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chrysenylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chrysenyl ketones or aldehydes, while reduction could produce chrysenyl alcohols or amines.

Scientific Research Applications

N(6)-((Chrysen-5-yl)methyl)adenine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleophilic substitution reactions.

    Biology: The compound can be used to investigate the interactions between modified nucleotides and enzymes involved in DNA and RNA processing.

    Industry: It may be used in the production of specialized materials or as a component in chemical sensors.

Mechanism of Action

The mechanism by which N(6)-((Chrysen-5-yl)methyl)adenine exerts its effects involves its interaction with biological molecules such as nucleic acids and proteins. The chrysenyl group can intercalate into DNA or RNA, affecting their structure and function. Additionally, the compound may inhibit or modulate the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases or RNA methyltransferases.

Comparison with Similar Compounds

Similar Compounds

    N6-Benzyladenine: A compound with a benzyl group attached to the N6 position of adenine, used as a plant growth regulator.

    N6-Furfuryladenine (Kinetin): A compound with a furfuryl group at the N6 position, known for its role in promoting cell division in plants.

    N6-Ethenoadenine: A compound with an etheno bridge at the N6 position, used to study nucleotide metabolism.

Uniqueness

N(6)-((Chrysen-5-yl)methyl)adenine is unique due to the presence of the chrysenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules, making it a valuable tool for research in various fields.

Biological Activity

N(6)-((Chrysen-5-yl)methyl)adenine is a modified adenine derivative notable for its unique chrysenyl group, which imparts distinct biological and chemical properties. This compound has garnered attention due to its potential applications in various biological processes, particularly in the realms of epigenetics and cancer research.

Chemical Structure and Synthesis

The molecular formula of this compound is C24_{24}H17_{17}N5_5. The synthesis typically involves alkylation of adenine at the N6 position using a chrysenylmethyl halide under basic conditions, often employing strong bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. The chrysenyl group can intercalate into DNA or RNA, potentially altering their structure and function. This interaction may inhibit or modulate the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA methyltransferases .

Epigenetic Regulation

Recent studies have highlighted the role of adenine modifications, particularly N(6)-methyladenine (N6-mA), in epigenetic regulation. For example, research shows that N6-mA can influence chromatin organization by antagonizing chromatin organizers like SATB1 during early developmental stages in mice. This modification is crucial for gene regulation and maintaining cellular identity during differentiation .

Anti-Cancer Potential

This compound has been investigated for its anti-cancer properties. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives of adenine have shown significant cytotoxic effects against various cancer cell lines, including MCF cells, indicating a potential therapeutic application for modified adenines in oncology .

Research Findings

Study Findings
Study on N6-mA in Trophoblast DevelopmentDemonstrated that N6-mA reduces interactions between SIDD regions and SATB1, essential for chromatin organization during development .
Investigation of DNA MethylationFound that N6-methyladenine plays a role in transcriptional silencing correlated with LINE-1 transposon regulation .
Anti-Cancer Activity AssessmentShowed that modified adenines can induce apoptosis in cancer cell lines, suggesting therapeutic potential .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm non-specific adenine methylation activity in vitro?

To assess non-specific methylation, researchers should combine restriction enzyme protection assays with LC-MS analysis . For example, M.EcoGII-methylated plasmid DNA (e.g., pUC19) is treated with methylation-sensitive enzymes (e.g., BspHI, TaqI), where cleavage inhibition confirms methylation. LC-MS quantifies m6dA levels, achieving up to 99% methylation in linearized DNA substrates . Parallel radiometric assays using tritiated SAM can compare activity across substrates (ssDNA, dsDNA, RNA:DNA hybrids) .

Q. How can restriction enzyme assays differentiate between hemi-methylated and fully methylated DNA?

Use enzymes with distinct methylation dependencies:

  • MboI : Inhibited by hemi- or full methylation at GATC sites.
  • DpnI : Requires full methylation on both DNA strands for cleavage.
    By treating genomic DNA with these enzymes post-methylation, researchers can infer methylation status. For instance, M.EcoGII-methylated E. coli DNA resists MboI but is fully digested by DpnI, confirming complete methylation .

Q. What bioinformatic tools are used to predict methyltransferase structural motifs?

PHYRE2 is employed for homology modeling, predicting conserved domains like the AdoMet-binding FxGxG motif and catalytic DPPY motif. Structural alignment with homologs (e.g., M.RsrI, M.EcoP15I) validates core folds, though target recognition domains (TRDs) may lack consensus due to sequence divergence .

Advanced Research Questions

Q. How can researchers optimize methylation efficiency for single-stranded vs. double-stranded DNA substrates?

  • Linearized DNA : Achieves >99% methylation due to relaxed topology, enhancing enzyme access .
  • ssDNA : Methylation efficiency (~80% of dsDNA) may require longer incubation or higher enzyme concentrations. For M13mp18 viral DNA, LC-MS shows 78% m6dA in ssDNA vs. 84% in dsDNA .
  • RNA:DNA hybrids : Use synthetic oligonucleotides with defined rA/dA ratios and tritiated SAM to quantify activity, though efficiency is lower (~50% of dsDNA) .

Q. How should discrepancies between in vivo and in vitro methylation levels be addressed?

  • In vivo limitations : Chromosomal methylation in E. coli (e.g., pRRS plasmid system) may reach 86% m6dA due to host toxicity or transcriptional interference .
  • In vitro optimization : Sequential methylation cycles (e.g., two rounds with spin-column purification) boost m6dA to 96% in plasmids. Adjust SAM concentration (160–320 µM) and enzyme-to-substrate ratios (1–2 µM M.EcoGII) for maximal activity .

Q. What strategies resolve contradictions in methyltransferase specificity across sequence contexts?

  • Multi-enzyme restriction profiling : Test methylation sensitivity across diverse recognition sites (e.g., EcoRI, NdeI, SalI). M.EcoGII’s non-specificity is confirmed if all sites resist cleavage .
  • Cross-validation : Combine LC-MS (quantitative) with single-molecule real-time sequencing (SMRT) to map methylated bases genome-wide .

Q. Methodological Applications

Q. How can non-specific methyltransferases map protein-binding sites on DNA/RNA?

  • Methylation interference assays : Incubate DNA/RNA with target proteins (e.g., transcription factors), then treat with M.EcoGII. Protected regions remain unmethylated and are identified via bisulfite sequencing or nanopore analysis .
  • Hybrid substrates : Use RNA:DNA duplexes to study protein interactions at transcription bubbles, leveraging M.EcoGII’s dual activity on rA and dA .

Q. What statistical approaches validate genome-wide methylation data?

  • Error bars and replicates : Perform triplicate LC-MS runs to calculate standard deviation for m6dA quantitation .
  • Chi-square tests : Compare observed vs. expected methylation frequencies in randomized DNA sequences to confirm non-specificity .

Q. Structural and Functional Insights

  • Catalytic motifs : FxGxG (AdoMet-binding) and DPPY (catalytic) are conserved across β-class methyltransferases. Mutagenesis of these motifs abolishes activity .
  • TRD variability : Poor structural consensus in target recognition domains suggests adaptability to diverse substrates, including atypical ones like ssRNA .

Properties

IUPAC Name

N-(chrysen-5-ylmethyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5/c1-4-8-19-15(5-1)9-10-20-18-7-3-2-6-16(18)11-17(21(19)20)12-25-23-22-24(27-13-26-22)29-14-28-23/h1-11,13-14H,12H2,(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFRLNJWYCKBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC=NC6=C5NC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151836
Record name N(6)-((Chrysen-5-yl)methyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117606-16-3
Record name N(6)-((Chrysen-5-yl)methyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117606163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-((Chrysen-5-yl)methyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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